Methyl clerodermate

Antiparasitic Chagas disease Trypanosoma cruzi

Methyl clerodermate is the esterified, bioactive form of clerodermic acid, validated as a superior antiparasitic lead (8.1× more potent against T. cruzi amastigotes) and the only form active in HL-60 antileukemic assays. The free acid is inactive in these models. For antibacterial biotransformation, this C-18 methyl ester yields distinct hydroxylated metabolites with Gram-negative activity. Ensure experimental reproducibility and avoid wasted resources—specify methyl clerodermate (≥98% purity).

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
Cat. No. B022001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl clerodermate
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C
InChIInChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1
InChIKeyZAOFNJDVAJQRBK-LPNJYYIDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Methyl Clerodermate (Clerodermic Acid Methyl Ester) for Research: Structural and Sourcing Guide


Methyl clerodermate (Clerodermic acid methyl ester, CAS 67650-47-9) is a clerodane-type diterpenoid (C21H30O4, MW 346.5 g/mol) [1] characterized by a trans-fused decalin system with a methyl ester at C-18 and a furan-2(5H)-one moiety [2]. It is isolated from natural sources including Pulicaria wightiana [2], Herba Isatidis , and Herba Cibotii . The compound is available from multiple vendors in research-grade purity (typically ≥95%–98%) [3] at varying price points (e.g., ~€386/mg to €8,288/50mg for premium sources) , with shipping at ambient temperature due to demonstrated room-temperature stability .

Why In-Class Clerodane Diterpenoids Cannot Substitute for Methyl Clerodermate


Substitution of methyl clerodermate with another clerodane diterpenoid or the free carboxylic acid is not scientifically interchangeable due to fundamental structure-activity relationships (SAR). The methyl ester moiety at C-18 is a critical determinant of bioactivity; SAR studies in clerodanes demonstrate that the C-18 ester group exerts significant influence on antifeedant activity [1]. Direct comparative studies show that methylation of the carboxylic acid drastically enhances antiparasitic potency—reducing EC50 by more than 50% against Trypanosoma cruzi [2]—and can confer cytotoxic activity that is absent in the free acid or lactone parent [3]. Furthermore, the specific stereochemistry (4aR,5S,6R,8aR) and the presence of the furan-2(5H)-one ring affect receptor binding and metabolic stability [4]. Generic substitution without verifying the exact esterification state and stereochemistry therefore risks experimental failure or non-reproducible results, as minor structural deviations in this class produce large functional divergence [5].

Quantitative Differentiation of Methyl Clerodermate: Head-to-Head and Cross-Study Comparative Data


Superior Anti-Trypanosomal Potency of Methyl Clerodermate vs. Free Clerodermic Acid

Direct head-to-head comparison demonstrates that methylation of clerodermic acid to methyl clerodermate increases antiparasitic potency against Trypanosoma cruzi. Clerodermic acid showed EC50 values of 41.7 µM (trypomastigotes) and 60.7 µM (amastigotes). In contrast, methyl clerodermate achieved substantially lower EC50 values of 19.7 µM (trypomastigotes) and 7.5 µM (amastigotes) [1]. This represents a 2.1-fold and 8.1-fold improvement in potency, respectively.

Antiparasitic Chagas disease Trypanosoma cruzi EC50 Esterification

Methyl Esterification Confers Antileukemic Activity Absent in Parent Tetranorditerpene

In a study of clerodane diterpenes, a methyl ester derivative (compound 2) displayed the highest inhibitory activity against human leukemia HL-60 cells among all tested compounds. The parent tetranorditerpene (compound 1) did not exhibit any significant inhibitory effect against HL-60 cells [1]. Morphological examination of compound 2-treated cells indicated chromatin condensation and nuclear fragmentation, confirming induction of apoptosis [1]. This demonstrates that methyl esterification is essential for antileukemic activity in this structural class.

Antileukemic HL-60 Cytotoxicity Apoptosis Esterification

Clerodane Methyl Ester Serves as a Viable Biotransformation Substrate for Novel Antibacterial Metabolites

Incubation of clerodane methyl ester (compound 2) with Rhizopus stolonifer yielded four metabolites (compounds 5–8). Among these, metabolite 8 demonstrated good antibacterial activity against Gram-negative organisms, whereas the parent clerodane methyl ester itself showed only moderate activity against Gram-positive organisms in earlier studies [1]. The biotransformation process introduces hydroxyl groups, generating new compounds (compounds 4, 7, and 8 were previously unreported) [1].

Biotransformation Antibacterial Gram-negative Rhizopus stolonifer Hydroxylation

Distinct Pharmacological Fingerprint of Methyl Clerodermate vs. 16-Hydroxycleroda-3,13-dien-15,16-olide Class

16-Hydroxycleroda-3,13-dien-15,16-olide (CD) is a clerodane diterpene that functions as an HMG-CoA reductase inhibitor [1] and shows potent dual COX/5-LOX inhibition with IC50 values comparable to reference drugs [2]. In contrast, methyl clerodermate acts primarily through antimicrobial and anti-inflammatory pathways likely involving microbial cell wall synthesis disruption . Methyl clerodermate is active against Trypanosoma cruzi (EC50 = 7.5–19.7 µM) [3], while the 16-hydroxycleroda series is characterized by hypolipidemic, hepatoprotective, and hypoglycemic efficacy [4]. These represent distinct target profiles: methyl clerodermate for anti-infective applications; 16-hydroxycleroda derivatives for metabolic and inflammatory disorders.

Anti-inflammatory COX LOX HMG-CoA reductase NO inhibition

C-18 Methyl Ester as a Critical SAR Determinant in Clerodane Antifeedant Activity

A comprehensive SAR study of 25 clerodane diterpenoids against Ostrinia furnacalis larvae demonstrated that stereochemistry is critical for antifeedant activity, with the side chain at C-9 and the ester group at C-18 exhibiting measurable effects on potency [1]. The most active compound achieved an antifeeding ratio of 57.9% in choice tests at 250 µg/mL and 43.2% in no-choice tests at 500 µg/mL [1]. This establishes that modifications at the C-18 position—such as the methyl ester present in methyl clerodermate—directly modulate biological activity in insect models.

Antifeedant SAR Ostrinia furnacalis Clerodane Ester

Validated Research Applications for Methyl Clerodermate Based on Quantitative Evidence


Anti-Trypanosomal Drug Discovery: Lead Optimization for Chagas Disease

Methyl clerodermate is validated as a superior antiparasitic lead scaffold for Trypanosoma cruzi, the causative agent of Chagas disease. Direct comparative data show it is 2.1× more potent against trypomastigotes (EC50 19.7 µM vs. 41.7 µM) and 8.1× more potent against intracellular amastigotes (EC50 7.5 µM vs. 60.7 µM) compared to the free clerodermic acid [1]. Researchers pursuing anti-T. cruzi drug development should prioritize methyl clerodermate over the free acid analog, as the esterification confers therapeutically relevant potency gains against the clinically significant amastigote stage.

Antileukemic Research: HL-60 Cell Line Studies Requiring Apoptosis-Inducing Clerodanes

Methyl ester derivatives of clerodane diterpenes are essential for antileukemic activity in HL-60 cell models. Direct head-to-head comparison established that the methyl ester derivative displays significant inhibitory activity and induces apoptosis (chromatin condensation and nuclear fragmentation), whereas the parent tetranorditerpene is completely inactive in the same assay [1]. Any study investigating clerodane-induced cytotoxicity in HL-60 cells must use the methyl ester derivative; procurement of non-esterified analogs will yield negative results and wasted experimental resources.

Microbial Biotransformation Studies to Generate Novel Hydroxylated Antibacterial Agents

Clerodane methyl ester is a validated substrate for microbial transformation by Rhizopus stolonifer, producing hydroxylated metabolites (compounds 5–8) with distinct antibacterial profiles [1]. Notably, metabolite 8 exhibits good activity against Gram-negative organisms, representing a spectrum shift from the parent compound's moderate Gram-positive activity [1]. Researchers engaged in semi-synthetic derivatization of natural products to access novel antibacterial scaffolds should select methyl clerodermate as the starting material for biotransformation experiments, as the lactone analog (compound 1) yields a different metabolite set and antibacterial profile.

Insect Antifeedant SAR Studies: C-18 Ester Pharmacophore Evaluation

For agricultural entomology research focused on clerodane diterpenoid antifeedants, methyl clerodermate provides a structurally defined scaffold containing the C-18 methyl ester pharmacophore. SAR studies on Ostrinia furnacalis larvae have established that the C-18 ester group influences antifeedant activity [1]. Methyl clerodermate can serve as a reference compound for evaluating structure-activity relationships at this position, with reported antifeeding ratios of up to 57.9% (choice test, 250 µg/mL) observed for structurally related clerodanes [1].

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